N-(2-methylcyclohexyl)prop-2-enamide
Description
N-(2-methylcyclohexyl)prop-2-enamide: is an organic compound with the molecular formula C10H17NO It is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amide functional group attached to a prop-2-enyl chain
Properties
IUPAC Name |
N-(2-methylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHEYWURCHCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 2-methylcyclohexylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-methylcyclohexylamine and acryloyl chloride.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The acryloyl chloride is added dropwise to a solution of 2-methylcyclohexylamine in an inert solvent such as dichloromethane. The reaction mixture is stirred at low temperature to control the exothermic reaction. After completion, the product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the double bond in the prop-2-enyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in various substituted amides or alkenes.
Scientific Research Applications
N-(2-methylcyclohexyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(2-methylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as:
N-cyclohexylprop-2-enamide: Lacks the methyl group on the cyclohexyl ring, which may affect its reactivity and properties.
N-(2-methylcyclohexyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, leading to different chemical behavior.
N-(2-methylcyclohexyl)but-2-enamide: Contains a longer alkenyl chain, which may influence its physical and chemical properties.
Biological Activity
N-(2-methylcyclohexyl)prop-2-enamide is a compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a prop-2-enamide backbone, which is critical for its biological reactivity. The presence of the 2-methylcyclohexyl group contributes to its steric properties and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Investigated for potential anti-inflammatory effects through enzyme inhibition. |
| Analgesic Properties | Explored for pain relief mechanisms by modulating pain receptors. |
| Insecticidal Activity | Preliminary studies indicate effectiveness against resistant arthropods. |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced inflammation markers in vitro. This effect was associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of this compound. The results indicated that this compound effectively reduced pain responses in animal models, suggesting potential applications in pain management therapies.
Case Study 3: Insecticidal Activity
Research into the insecticidal activity of this compound showed promising results against common agricultural pests. The compound exhibited significant toxicity to resistant strains, highlighting its potential as an environmentally friendly pest control agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloropyridine | Chlorinated pyridine ring | Moderate insecticidal activity |
| N-(4-Chlorophenyl)prop-2-enamide | Aromatic substitution | Antiproliferative properties |
| 4-Methyl-N-(2-methylcyclohexyl)prop-2-enamide | Methyl substitution on cyclohexane | Insecticidal activity |
The distinct structural features of this compound may enhance its selectivity and potency in biological applications compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
